molecular formula C15H15N5OS B3015401 4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797738-63-6

4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3015401
CAS No.: 1797738-63-6
M. Wt: 313.38
InChI Key: YQQCLVQJWMLCNU-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structures

  • Triazole derivatives, including compounds related to 4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, have been studied for their crystal and molecular structures. For instance, Boechat et al. (2010) investigated the crystal and molecular structures of two triazole derivatives, revealing significant details about their π-electron density delocalization and molecular interactions, which are essential for understanding their chemical behavior (Boechat et al., 2010).

Photoluminescence and Catalysis

  • Triazole-based ligands have been used in the assembly of photoluminescent copper(I)-iodide complexes. Bai et al. (2015) described the synthesis and characterization of copper(I)-iodide complexes using 1,2,3-triazole-based NS ligands, demonstrating their potential in photoluminescence and catalytic applications (Bai et al., 2015).

Antiviral Activity

  • The antiviral activity of triazole derivatives has been a subject of research. For example, Attaby et al. (2006) explored the synthesis, reactions, and antiviral activity of certain 1,2,4-triazine derivatives, which could have implications for the scientific applications of related triazole compounds (Attaby et al., 2006).

Synthesis and Structural Assessment

  • The synthesis and structural assessment of triazole compounds, similar to this compound, have been studied. Castiñeiras et al. (2018) provided insights into the synthesis and molecular structures of such compounds, which is valuable for understanding their chemical properties and potential applications (Castiñeiras et al., 2018).

Catalysis in Homogeneous Systems

  • The use of triazole derivatives in catalysis, particularly in homogeneous systems, has been investigated. Bolje et al. (2015) studied the synthesis of Ir(III)-Cp*- and Os(II)-Cym complexes derived from chelating pyridyltriazolylidenes, highlighting their role in catalysis (Bolje et al., 2015).

Conformational Polymorphs

  • Research on conformational polymorphs of related triazole compounds provides insights into their potential biological activity. Shishkina et al. (2021) explored the polymorphic forms of a dipharmacophore compound, revealing differences in their molecular and crystal structures (Shishkina et al., 2021).

Properties

IUPAC Name

4-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-17-12(9-22-10)8-19-15(21)20(13-4-5-13)14(18-19)11-3-2-6-16-7-11/h2-3,6-7,9,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQCLVQJWMLCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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